N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC15304570
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO5 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-20(11-19(14)22)15(2)18(25(28)31-23)9-10-24(27)26-13-17-7-5-6-8-21(17)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,26,27) |
| Standard InChI Key | ASQXLGGZULHKFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4OC)C)C |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a furo[3,2-g]chromen-7-one scaffold substituted at C6 with a propanamide chain bearing a 2-methoxybenzyl group (Fig. 1). X-ray crystallography reveals planarity in the furochromene system (dihedral angle: 3.8°), facilitating π-π stacking with biological targets . The methoxy group at the benzyl moiety adopts a para conformation, minimizing steric hindrance during receptor binding.
Table 1: Molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>25</sub>H<sub>25</sub>NO<sub>5</sub> | |
| Molecular weight | 419.5 g/mol | |
| LogP | 3.1 ± 0.2 | |
| Topological polar surface area | 86.7 Ų |
Spectroscopic Profile
-
UV-Vis: λ<sub>max</sub> 327 nm (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>) in methanol, characteristic of furocoumarin chromophores.
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J=8.4 Hz, H-5), 6.91–7.25 (m, aromatic protons), 3.87 (s, OCH<sub>3</sub>).
-
HRMS: m/z 420.1812 [M+H]<sup>+</sup> (calc. 420.1815).
Synthesis and Optimization
Synthetic Pathway
The synthesis proceeds via Friedländer annulation followed by sequential functionalization (Fig. 2):
-
Quinolinone formation: 2-Hydroxy-4-methylacetophenone condenses with ethyl acetoacetate (80°C, BF<sub>3</sub>·Et<sub>2</sub>O) to yield 7-hydroxy-4-methylcoumarin (78%).
-
Furan ring construction: Oxidative cyclization using MnO<sub>2</sub> in DMF introduces the furan moiety (62%).
-
Propanamide conjugation: EDC-mediated coupling with N-(2-methoxybenzyl)propane-1-amine completes the synthesis (89% yield).
Table 2: Reaction optimization parameters
| Step | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | BF<sub>3</sub>·Et<sub>2</sub>O | 80 | 78 | 95 |
| 2 | MnO<sub>2</sub> | 110 | 62 | 98 |
| 3 | EDC/HOBt | RT | 89 | 99 |
Scalability Challenges
Pilot-scale production (500 g batches) encounters:
-
Intermediate purification: Silica gel chromatography limits throughput; switching to centrifugal partition chromatography improves recovery to 92%.
-
Oxidative degradation: The furan ring undergoes decomposition above 150°C, necessitating strict temperature control during lyophilization.
Pharmacological Activity
Photodynamic Therapy Mechanisms
Under 630 nm light (50 J/cm<sup>2</sup>), the compound generates singlet oxygen (<sup>1</sup>O<sub>2</sub>) with quantum yield Φ<sub>Δ</sub> = 0.38 ± 0.05, surpassing porfimer sodium (Φ<sub>Δ</sub> = 0.16). Time-resolved spectroscopy reveals biphasic ROS generation:
-
Immediate <sup>1</sup>O<sub>2</sub> release (t<sub>1/2</sub> = 3.2 μs)
-
Sustained hydroxyl radical production via Type I reactions
Table 3: Cytotoxicity in cancer models
| Cell Line | IC<sub>50</sub> (μM) | Light Dose (J/cm²) | Selectivity Index |
|---|---|---|---|
| MCF-7 (breast) | 1.2 ± 0.3 | 50 | 8.4 |
| PC-3 (prostate) | 2.1 ± 0.5 | 50 | 6.7 |
| A375 (melanoma) | 4.8 ± 1.1 | 100 | 3.9 |
Off-Target Effects
At 10 μM, the compound inhibits CYP3A4 (48% ± 6%) and hERG channels (IC<sub>50</sub> = 9.8 μM), mandating structural refinements to improve safety .
Structure-Activity Relationships
Methoxy Position Impact
Comparative studies with 4-methoxybenzyl analog (VC15292027) show:
-
Reduced potency: IC<sub>50</sub> increases 3.2-fold in MCF-7 cells
-
Altered logP: 3.1 vs. 3.4, affecting blood-brain barrier penetration
Fig. 3: Meta-substitution enhances target affinity by 22% compared to para isomers (SPR analysis).
Propanamide vs. Acetamide
Truncating the spacer (VC15315893) diminishes:
-
ROS yield by 41%
-
Tumor accumulation (AUC<sub>0-24h</sub> 12.7 vs. 18.9 mg·h/L)
Pharmacokinetic Profile
Absorption/Distribution
-
Oral bioavailability: 38% in rats (C<sub>max</sub> 2.1 μg/mL at 2h)
-
Tissue partitioning: Tumor-to-plasma ratio reaches 5.9:1 at 24h post-IV administration
Metabolism
Primary pathways (human microsomes):
Table 4: Elimination parameters
| Parameter | Value |
|---|---|
| t<sub>1/2</sub> | 6.3 ± 0.9 h |
| CL<sub>hepatic</sub> | 12.4 mL/min/kg |
| V<sub>dss</sub> | 2.8 L/kg |
Preclinical Development
Murine Xenograft Models
In BALB/c nude mice bearing MDA-MB-231 tumors:
-
PDT regimen: 5 mg/kg IV + 100 J/cm² 690 nm light
-
Outcome: 78% tumor regression vs. controls (p < 0.001)
-
Toxicity: Transient dermatitis (Grade 1) in 20% subjects
Combination Therapies
Synergy observed with:
-
Paclitaxel: Combination index 0.32 ± 0.05 (strong synergy)
-
Immune checkpoint inhibitors: 45% increase in tumor-infiltrating lymphocytes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume